molecular formula C6H5F3N2O B13707741 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol

Cat. No.: B13707741
M. Wt: 178.11 g/mol
InChI Key: HAAXXIRSXHYLJT-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is a chemical compound with the molecular formula C6H5F3N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . Another approach involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)pyridine
  • 4-Methyl-2-(trifluoromethyl)benzene
  • 4-Methyl-2-(trifluoromethyl)thiazole

Uniqueness

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is unique due to its specific combination of a pyrimidine ring with a trifluoromethyl group and a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is a pyrimidine derivative with significant potential in medicinal chemistry due to its structural features, including a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position. This compound's unique structure enhances its lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

  • Molecular Formula : C7_7H6_6F3_3N1_1O
  • Molar Mass : Approximately 206.12 g/mol

Biological Activity Overview

Research on this compound has primarily focused on its interaction with biological targets, including enzymes and receptors. The following sections summarize key findings from various studies regarding its biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidine with trifluoromethyl substitutions have shown promising results in inhibiting cancer cell proliferation. A notable study evaluated several new compounds against human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative effects (Table 1) .

CompoundCell Line TestedIC50_{50} (µM)Activity
Compound AA375 (Melanoma)10.5Active
Compound BMCF-7 (Breast)8.3Active
Compound CDU145 (Prostate)15.0Moderate
Compound DCHO-K1 (Normal)>50Inactive

The mechanism by which this compound exerts its biological activity is still under investigation. Interaction studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism or proliferation pathways . The presence of the hydroxyl group may enhance binding affinity to target proteins, facilitating its role as an inhibitor.

Case Studies

  • Antiproliferative Studies : In a systematic evaluation of several trifluoromethyl-pyrimidine derivatives, it was found that those with additional polar functionalities showed improved activity against various cancer cell lines compared to their non-polar counterparts .
  • Enzyme Inhibition : Another study highlighted the compound's ability to inhibit specific enzymes linked to tumor growth, suggesting that modifications to its structure could further enhance its efficacy .

Comparative Analysis with Similar Compounds

The structural characteristics of this compound allow for comparison with other related compounds. Table 2 summarizes key differences and similarities with structurally analogous compounds.

Compound NameStructural FeaturesUnique Characteristics
2-(Trifluoromethyl)pyrimidine-5-carboxylic acidTrifluoromethyl at position 2; carboxylic acidAcidic properties; used in organic synthesis
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl at position 2; ethyl esterEster functionality; potential for esterification
4-Methylpyrimidine-5-carboxylic acidMethyl at position 4; carboxylic acidLacks trifluoromethyl group; different reactivity

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidin-5-ol

InChI

InChI=1S/C6H5F3N2O/c1-3-4(12)2-10-5(11-3)6(7,8)9/h2,12H,1H3

InChI Key

HAAXXIRSXHYLJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)C(F)(F)F

Origin of Product

United States

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